![molecular formula C21H20N2O3S B2387658 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1704629-66-2](/img/structure/B2387658.png)
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzodioxine moiety. The final step involves the formation of the carboxamide group through an amide coupling reaction. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics or anticancer agents.
Benzodioxine derivatives: Compounds with similar benzodioxine moieties may also exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties. It will also summarize relevant research findings and case studies, supported by data tables.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N3O3S with a molecular weight of 443.6 g/mol. The structure includes a thiazole ring, a benzo[d]dioxine moiety, and a carboxamide functional group. The presence of these structural elements is significant for its biological activity.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C22H25N3O3S |
Molecular Weight | 443.6 g/mol |
CAS Number | 1448043-58-0 |
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole derivatives exhibit promising anticancer properties. In particular, the N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl) moiety has been linked to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific tyrosine kinases involved in cancer cell proliferation and survival. For instance, derivatives of thiazole have shown inhibition against C-Met and Pim-1 kinases, which are crucial in tumor growth regulation .
- Case Studies : In a study evaluating various thiazole derivatives, certain compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522) cells, indicating potent anticancer activity .
Antioxidant Activity
Thiazole-based compounds also demonstrate significant antioxidant properties. The ability to scavenge free radicals is essential for protecting cells from oxidative stress, which can lead to various diseases including cancer.
- Research Findings : A study highlighted that thiazole derivatives possess strong radical scavenging activity, with some compounds showing effectiveness comparable to established antioxidants . This property may contribute to their potential as protective agents against oxidative damage in cells.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well-documented, with several studies reporting their activity against both bacterial and fungal strains.
- Activity Spectrum : Compounds derived from thiazole structures have been tested against various pathogens such as E. coli and S. aureus, showing significant inhibition rates .
- Mechanism : The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with metabolic pathways within the pathogens .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50/Effectiveness |
---|---|---|
Anticancer | NCI-H522 (lung cancer) | 0.06 µM |
Antioxidant | DPPH Scavenging | High efficacy |
Antimicrobial | E. coli, S. aureus | Significant inhibition |
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)11-22-20(24)18-12-25-16-9-5-6-10-17(16)26-18/h3-10,18H,11-12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXJKVALYYLCOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3COC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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